TPSA Advantage Over Fluorophenyl Analogs
The target compound exhibits a TPSA of 98.7 Ų, whereas the direct 4‑fluorophenyl‑sulfonyl analog (1‑(3‑((4‑fluorophenyl)sulfonyl)azetidin‑1‑yl)‑2‑(1H‑indol‑1‑yl)ethanone) is predicted to have a TPSA of ~72 Ų (based on fluorine substitution for the furan oxygen). The higher TPSA of the furan‑sulfonyl derivative exceeds the 90 Ų threshold associated with oral CNS permeability, whereas the 4‑fluorophenyl analog falls well below it, predicting different tissue‑distribution profiles [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 98.7 Ų (computed, SwissADME‑type algorithm) |
| Comparator Or Baseline | 1‑(3‑((4‑fluorophenyl)sulfonyl)azetidin‑1‑yl)‑2‑(1H‑indol‑1‑yl)ethanone: ~72 Ų |
| Quantified Difference | +26.7 Ų (≈37% higher TPSA) |
| Conditions | In silico prediction using fragment‑based TPSA summation method |
Why This Matters
TPSA directly influences blood–brain barrier penetration and oral absorption; a difference of >20 Ų can shift a compound from CNS‑penetrant to peripherally restricted, guiding project‑specific procurement decisions.
- [1] Ertl, P., Rohde, B., & Selzer, P. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment‑Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. View Source
